3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
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Overview
Description
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzoyl chloride with 3-fluoroaniline in the presence of a base, such as triethylamine, to form an intermediate 3-chloro-N-(3-fluorophenyl)benzamide.
Final Product Formation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro or fluoro groups.
Oxidation and Reduction: Oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
- 3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide
Comparison
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is unique due to the presence of both a methoxyethyl group and a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWARWUTBQZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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